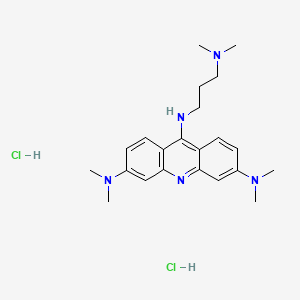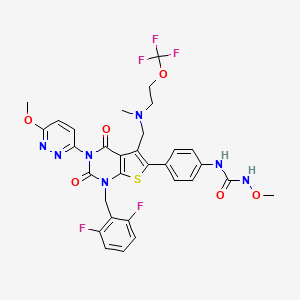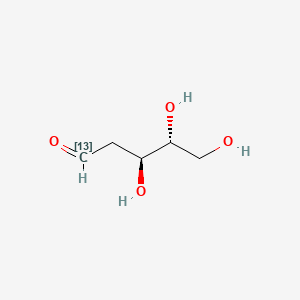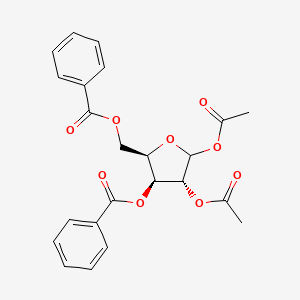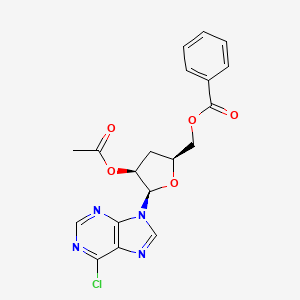
Antiviral agent 23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 23 is a synthetic compound designed to inhibit the replication of various viruses. It has shown broad-spectrum antiviral activity and is being studied for its potential use in treating viral infections such as influenza, hepatitis, and coronaviruses. The compound is part of a class of antiviral agents that target specific viral enzymes or proteins, disrupting the viral life cycle and preventing the spread of infection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 23 typically involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines. These reactions are usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Purification and Isolation: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
Antiviral agent 23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Halogens, alkylating agents; often performed in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their enhanced antiviral activity or reduced toxicity.
科学的研究の応用
Antiviral agent 23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell culture and animal models.
Medicine: Potential therapeutic agent for treating viral infections such as influenza, hepatitis, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.
作用機序
The mechanism of action of Antiviral agent 23 involves the inhibition of viral enzymes or proteins essential for viral replication. The compound binds to the active site of these enzymes, preventing them from catalyzing necessary reactions in the viral life cycle. This disruption leads to the inhibition of viral replication and the eventual clearance of the virus from the host.
Molecular Targets and Pathways
Viral Polymerases: this compound targets viral RNA or DNA polymerases, inhibiting the synthesis of viral genetic material.
Proteases: The compound also inhibits viral proteases, preventing the processing of viral polyproteins into functional proteins.
Entry Inhibitors: In some cases, this compound can block the entry of viruses into host cells by binding to viral surface proteins.
類似化合物との比較
Antiviral agent 23 is compared with other similar compounds to highlight its uniqueness:
Remdesivir: Both compounds inhibit viral RNA polymerases, but this compound has shown broader activity against multiple virus families.
Favipiravir: While both are nucleoside analogs, this compound has a different mechanism of action and targets additional viral enzymes.
Molnupiravir: Similar in structure, but this compound has demonstrated higher potency in preclinical studies.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Ribavirin
- Acyclovir
This compound stands out due to its broad-spectrum activity, unique mechanism of action, and potential for use in various scientific and medical applications. Further research and development are ongoing to fully realize its potential as a versatile antiviral agent.
特性
分子式 |
C18H21N5O4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(3-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c1-10-3-2-4-11(5-10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |
InChIキー |
WBJVJFOITZTVRG-OWYXCUOISA-N |
異性体SMILES |
CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
正規SMILES |
CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


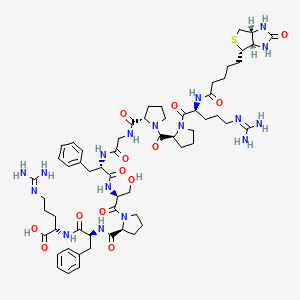
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
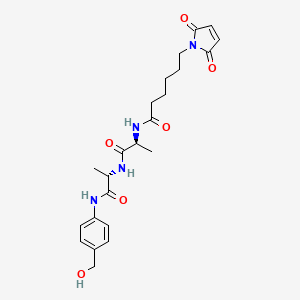

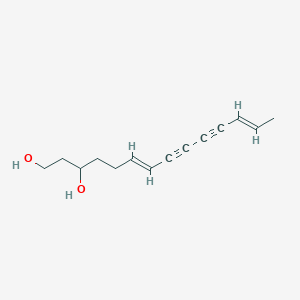

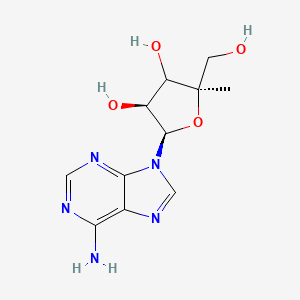
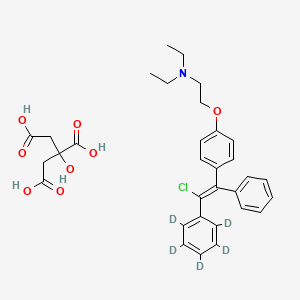
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
